![molecular formula C18H42O6Si4 B13131624 (3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one](/img/structure/B13131624.png)
(3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one is a complex organic molecule characterized by multiple trimethylsilyloxy groups. These groups are known for their role in protecting hydroxyl functionalities during synthetic procedures. The compound’s structure includes a five-membered oxolane ring, making it a derivative of oxolane.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one typically involves the protection of hydroxyl groups using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole. The process can be summarized as follows:
Protection of Hydroxyl Groups: The starting material, which contains free hydroxyl groups, is treated with TMSCl and imidazole in an anhydrous solvent like dichloromethane. This reaction forms the trimethylsilyloxy-protected intermediate.
Formation of Oxolane Ring: The protected intermediate undergoes cyclization to form the oxolane ring. This step may involve the use of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, stringent control of reaction conditions, such as temperature and solvent purity, is crucial to ensure product consistency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyloxy groups, leading to the formation of silanols.
Reduction: Reduction reactions can target the oxolane ring, potentially opening it to form linear diols.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Silanols and corresponding ketones or aldehydes.
Reduction: Linear diols.
Substitution: Compounds with new functional groups replacing the trimethylsilyloxy groups.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a protecting group in organic synthesis, particularly in the synthesis of complex molecules where selective protection and deprotection of hydroxyl groups are required.
Biology
In biological research, the compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine
Industry
In the chemical industry, the compound is used in the synthesis of specialty chemicals and advanced materials, where precise control over functional group protection is necessary.
Mecanismo De Acción
The compound exerts its effects primarily through the protection of hydroxyl groups. The trimethylsilyloxy groups prevent unwanted reactions at these sites, allowing for selective reactions elsewhere in the molecule. The oxolane ring provides structural stability and can participate in ring-opening reactions under specific conditions.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxane: Similar structure but with an oxane ring instead of an oxolane ring.
(3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring.
Uniqueness
The compound’s unique combination of trimethylsilyloxy groups and an oxolane ring makes it particularly useful in synthetic organic chemistry. Its ability to protect multiple hydroxyl groups simultaneously while maintaining structural integrity is a key advantage over similar compounds.
This detailed article provides a comprehensive overview of (3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C18H42O6Si4 |
|---|---|
Peso molecular |
466.9 g/mol |
Nombre IUPAC |
(3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one |
InChI |
InChI=1S/C18H42O6Si4/c1-25(2,3)20-13-14(22-26(4,5)6)15-16(23-27(7,8)9)17(18(19)21-15)24-28(10,11)12/h14-17H,13H2,1-12H3/t14-,15-,16+,17-/m0/s1 |
Clave InChI |
FTOCXQVQZOFUDF-NXOAAHMSSA-N |
SMILES isomérico |
C[Si](C)(C)OC[C@@H]([C@H]1[C@H]([C@@H](C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)OCC(C1C(C(C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-4H,5H,6H,7H,8H-thieno[2,3-C]azepine](/img/structure/B13131543.png)
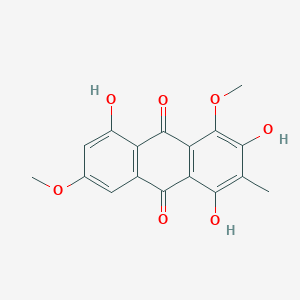
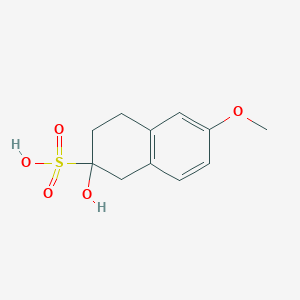
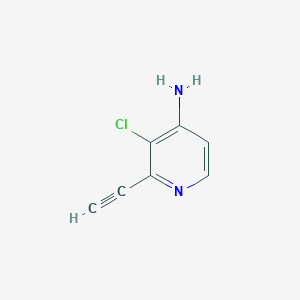

![tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate oxalate](/img/structure/B13131563.png)

![1H-Indole-1-carboxylic acid, 5-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-borono-, 1-(1,1-dimethylethyl) ester (9CI)](/img/structure/B13131572.png)
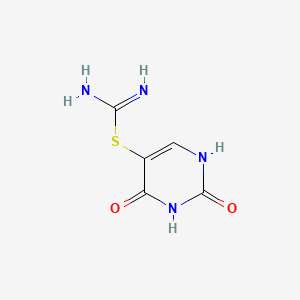
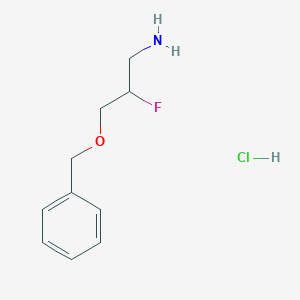
![2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)aceticacid](/img/structure/B13131590.png)
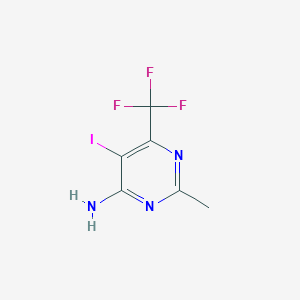
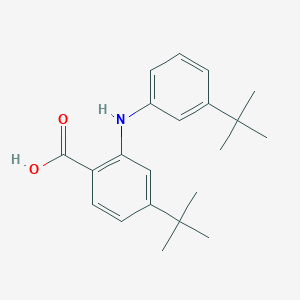
![N-(4-([2,4'-Bipyridin]-5-yl)phenyl)-3-methylaniline](/img/structure/B13131629.png)
